molecular formula C16H19N3O4S B2543873 (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 484049-12-9

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No. B2543873
CAS RN: 484049-12-9
M. Wt: 349.41
InChI Key: CTEIHLNJVCMPDR-UHFFFAOYSA-N
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Description

“(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone” is a chemical compound . It has been found to have very high affinity for αvβ6 integrin in a radioligand binding assay .


Synthesis Analysis

The synthesis of similar compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . Another method involves nucleophilic substitution reaction of the O-tosyl group present in the oxazoline ring with pyrazole nucleus .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .


Chemical Reactions Analysis

Treatment of similar compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone” include a molecular weight of 349.4 . More detailed properties like melting point, boiling point, etc., are not available in the retrieved resources.

Scientific Research Applications

Crystallography and Structural Chemistry

The crystal structure of this compound has been investigated. In one study, the title salt bis(3,5-dimethyl-1H-pyrazol-4-aminium) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate was synthesized and characterized. The crystallographic data revealed a monoclinic structure with specific parameters such as cell dimensions, space group, and atomic coordinates . Understanding the crystal structure is crucial for predicting its behavior in various environments.

Antiparasitic Activity

Research has explored the antileishmanial and antimalarial potential of related compounds. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound. This study highlighted its favorable binding pattern in the active site of a specific enzyme, LmPTR1 . Investigating its antiparasitic properties could lead to therapeutic applications.

Medicinal Chemistry

The compound’s structure suggests potential as a drug candidate. Researchers have synthesized related imidazole-containing compounds and evaluated their therapeutic potential. Further studies could explore its interactions with biological targets, pharmacokinetics, and toxicity profiles .

Organic Synthesis

The compound’s synthesis pathway involves reactions with various reagents. For example, it can be efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, aromatic aldehydes, and phenacyl bromides. Investigating alternative synthetic routes and optimizing yields are essential for practical applications .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the promising results seen with similar compounds . More research could also be done to optimize its synthesis and understand its mechanism of action in more detail.

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-11-13(2)19(17-12)16(20)14-3-5-15(6-4-14)24(21,22)18-7-9-23-10-8-18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEIHLNJVCMPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

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